6-(Trifluoromethyl)benzo[b]thiophen-2-amine
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Overview
Description
6-(Trifluoromethyl)benzo[b]thiophen-2-amine is a chemical compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to the benzo[b]thiophene ring system
Synthetic Routes and Reaction Conditions:
Direct Trifluoromethylation: This method involves the direct introduction of the trifluoromethyl group onto the benzo[b]thiophene ring. Common reagents used include trifluoromethyltrimethylsilane (TMS-CF₃) and a suitable catalyst.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable leaving group on the benzo[b]thiophene ring with a trifluoromethyl anion (CF₃⁻).
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group or other functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution often employs strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Various carboxylic acids, ketones, and alcohols.
Reduction: Reduced derivatives of the trifluoromethyl group.
Substitution: Substituted benzo[b]thiophenes with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems. Medicine: Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 6-(Trifluoromethyl)benzo[b]thiophen-2-amine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
6-(Trifluoromethyl)benzothiophene: Similar structure but without the amine group.
2-Aminobenzo[b]thiophene: Lacks the trifluoromethyl group.
6-(Trifluoromethyl)benzene: A simpler aromatic compound with a trifluoromethyl group.
Uniqueness: The presence of both the trifluoromethyl group and the amine group in 6-(Trifluoromethyl)benzo[b]thiophen-2-amine provides unique chemical and biological properties that distinguish it from similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
6-(trifluoromethyl)-1-benzothiophen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)6-2-1-5-3-8(13)14-7(5)4-6/h1-4H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFTUDHGNHNXQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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